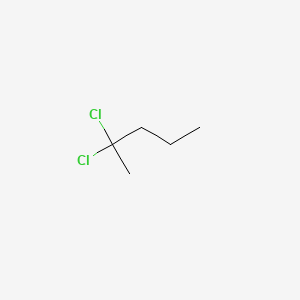

2,2-Dichloropentane

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

Número CAS |

34887-14-4 |

|---|---|

Fórmula molecular |

C5H10Cl2 |

Peso molecular |

141.04 g/mol |

Nombre IUPAC |

2,2-dichloropentane |

InChI |

InChI=1S/C5H10Cl2/c1-3-4-5(2,6)7/h3-4H2,1-2H3 |

Clave InChI |

MNXVHBFCELLVBA-UHFFFAOYSA-N |

SMILES canónico |

CCCC(C)(Cl)Cl |

Origen del producto |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2,2-Dichloropentane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis method for 2,2-dichloropentane, a geminal dihalide of interest in organic synthesis. The document details the core chemical transformation, offers a detailed experimental protocol, and presents relevant data in a structured format for ease of comparison.

Core Synthesis Pathway: Geminal Dichlorination of 2-Pentanone

The most established and direct method for the synthesis of this compound is the reaction of 2-pentanone with a chlorinating agent, most commonly phosphorus pentachloride (PCl₅). This reaction is a well-known method for the conversion of ketones to geminal dichlorides, where the carbonyl oxygen is replaced by two chlorine atoms on the same carbon.[1][2]

The overall reaction is as follows:

CH₃CH₂CH₂C(O)CH₃ + PCl₅ → CH₃CH₂CH₂C(Cl)₂CH₃ + POCl₃

The mechanism involves the initial attack of the carbonyl oxygen on the phosphorus pentachloride, leading to the formation of an intermediate that eliminates phosphoryl chloride (POCl₃) to generate the gem-dichloride.[2][3]

Experimental Protocol: Synthesis of this compound from 2-Pentanone and Phosphorus Pentachloride

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Density (g/mL) | Amount | Moles |

| 2-Pentanone | 86.13 | 0.809 | 43.07 g (53.2 mL) | 0.5 |

| Phosphorus Pentachloride (PCl₅) | 208.24 | - | 114.53 g | 0.55 |

| Dichloromethane (B109758) (CH₂Cl₂) | 84.93 | 1.33 | 200 mL | - |

| Saturated Sodium Bicarbonate (NaHCO₃) solution | - | - | 100 mL | - |

| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | - | 10 g | - |

Equipment:

-

500 mL three-necked round-bottom flask

-

Reflux condenser with a gas outlet connected to a trap for HCl and POCl₃ vapors

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Ice bath

-

Separatory funnel

-

Distillation apparatus

Procedure:

-

Reaction Setup: A 500 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel is charged with phosphorus pentachloride (114.53 g, 0.55 mol). The apparatus is flushed with dry nitrogen.

-

Addition of 2-Pentanone: 2-Pentanone (43.07 g, 0.5 mol) is dissolved in 50 mL of anhydrous dichloromethane and placed in the dropping funnel. The 2-pentanone solution is added dropwise to the stirred suspension of PCl₅ in 150 mL of anhydrous dichloromethane over a period of 30-60 minutes. The reaction is exothermic and the rate of addition should be controlled to maintain a gentle reflux.

-

Reaction Completion: After the addition is complete, the reaction mixture is heated to reflux for 2-3 hours to ensure complete conversion. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: The reaction mixture is cooled to room temperature and then poured slowly onto crushed ice (approximately 200 g) in a beaker with vigorous stirring. This step is performed in a well-ventilated fume hood as it will generate HCl gas.

-

Extraction: The mixture is transferred to a separatory funnel. The organic layer is separated, and the aqueous layer is extracted with dichloromethane (2 x 50 mL).

-

Washing: The combined organic layers are washed with saturated sodium bicarbonate solution (2 x 50 mL) to neutralize any remaining acid, followed by a wash with brine (50 mL).

-

Drying and Solvent Removal: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed by rotary evaporation.

-

Purification: The crude this compound is purified by fractional distillation under reduced pressure. The fraction boiling at the appropriate temperature is collected. The boiling point of this compound is approximately 128-130 °C at atmospheric pressure.

Expected Yield: While specific yield data for this reaction is not widely reported, yields for similar gem-dichlorinations of aliphatic ketones typically range from 60% to 80%.

Alternative Synthesis Approaches

While the reaction of 2-pentanone with PCl₅ is the most direct route, other potential methods for the synthesis of geminal dichlorides exist, though they are less commonly applied to simple aliphatic ketones like 2-pentanone. These include:

-

Reaction with Thionyl Chloride (SOCl₂): In some cases, thionyl chloride can be used to convert ketones to gem-dichlorides, often in the presence of a catalyst. However, this method is generally less efficient for simple ketones compared to PCl₅.

-

From Alkynes: The addition of two equivalents of hydrogen chloride (HCl) to 1-pentyne (B49018) would also yield this compound, following Markovnikov's rule.

Visualization of Synthesis Pathway

The following diagrams illustrate the primary synthesis pathway and the experimental workflow.

Caption: Reaction scheme for the synthesis of this compound.

Caption: Step-by-step experimental workflow for synthesis.

Data Summary

The following table summarizes the key quantitative data for the proposed synthesis protocol.

| Parameter | Value |

| Reactants | |

| 2-Pentanone | 0.5 mol |

| Phosphorus Pentachloride | 0.55 mol |

| Reaction Conditions | |

| Solvent | Dichloromethane |

| Reaction Temperature | Reflux (~40 °C) |

| Reaction Time | 2-3 hours |

| Product | |

| Theoretical Yield | 70.5 g |

| Expected Yield Range | 42.3 g - 56.4 g (60-80%) |

| Boiling Point | ~128-130 °C |

This guide provides a foundational understanding and a practical, adaptable protocol for the synthesis of this compound. Researchers should always adhere to strict safety protocols when handling phosphorus pentachloride and the associated byproducts.

References

Technical Guide: Physical and Chemical Properties of 2,2-Dichloropentane

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2-Dichloropentane is a geminal dihalide, an organic compound with the formula C₅H₁₀Cl₂. In this molecule, two chlorine atoms are attached to the second carbon atom of a pentane (B18724) chain. This structural feature imparts specific chemical reactivity to the molecule, making it a point of interest in organic synthesis. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, along with experimental methodologies for its synthesis and characterization. All quantitative data is summarized for clarity, and logical relationships are visualized using the DOT language.

Physical Properties

The physical characteristics of this compound are summarized in the tables below. It is important to note that some reported values may vary slightly between different sources.

General and Molar Properties

| Property | Value | Source(s) |

| Molecular Formula | C₅H₁₀Cl₂ | [1][2][3] |

| Molecular Weight | 141.04 g/mol | |

| Canonical SMILES | CCCC(C)(Cl)Cl | |

| InChI | InChI=1S/C5H10Cl2/c1-3-4-5(2,6)7/h3-4H2,1-2H3 | [3] |

| CAS Number | 34887-14-4 | [1][2][4][3] |

Thermal and Density Properties

| Property | Value | Source(s) |

| Boiling Point | 128-129.9 °C at 760 mmHg | [1][2][5] |

| Melting Point | -75.05 °C (estimate) | [1][2] |

| Density | 1.036 - 1.053 g/cm³ | [2] |

| Flash Point | 31.5 °C | [2] |

| Vapor Pressure | 12.1 mmHg at 25 °C | [4] |

Optical and Other Properties

| Property | Value | Source(s) |

| Refractive Index | 1.4320 - 1.434 | [1][2] |

| Hydrogen Bond Donor Count | 0 | |

| Hydrogen Bond Acceptor Count | 0 | [1] |

| Rotatable Bond Count | 2 | [1] |

| LogP | 2.98 | [1] |

Chemical Properties and Reactivity

This compound is classified as a geminal dihalide, which dictates its primary chemical reactivity. Geminal dihalides are versatile precursors in organic synthesis.[6]

Synthesis: A common method for the synthesis of geminal dihalides is the reaction of a ketone with phosphorus pentachloride (PCl₅). In the case of this compound, the precursor would be 2-pentanone. The carbonyl oxygen is replaced by two chlorine atoms.[6][7]

Dehydrohalogenation: When treated with a strong base, such as sodium amide (NaNH₂), this compound can undergo a double dehydrohalogenation reaction to yield pentyne isomers. This is a characteristic reaction of geminal dihalides and is a useful method for the formation of alkynes.[6]

The following diagram illustrates the key chemical transformations of this compound.

Experimental Protocols

Synthesis of a Geminal Dichloride: Preparation of 2,2-Dichloropropane (B165471)

This protocol for the synthesis of 2,2-dichloropropane from acetone (B3395972) and phosphorus pentachloride serves as a representative example for the synthesis of geminal dichlorides from ketones.[1]

Materials:

-

Acetone

-

Phosphorus pentachloride (PCl₅)

-

Ice water

-

Sodium carbonate solution (dilute)

-

Anhydrous calcium chloride

-

Separatory funnel

-

Distillation apparatus

Procedure:

-

To 5 g of acetone, well-cooled in an ice water bath, slowly add 15 g of phosphorus pentachloride in small portions.

-

Once all the phosphorus pentachloride has been added and dissolved, pour the resulting yellow liquid into ice-cold water.

-

Allow the mixture to stand until the phosphorus oxychloride decomposes. 2,2-Dichloropropane will separate as a heavy, oily layer at the bottom.

-

Separate the 2,2-dichloropropane using a separatory funnel.

-

Wash the product sequentially with water, a dilute sodium carbonate solution, and again with water.

-

Dry the 2,2-dichloropropane over anhydrous calcium chloride.

-

Purify the crude product by distillation, collecting the fraction that boils at 70 °C.

General Protocol for Dehydrohalogenation of a Geminal Dihalid

The following is a general procedure for the dehydrohalogenation of a geminal dihalide to form an alkyne using a strong base.[2][4]

Materials:

-

Geminal dihalide (e.g., this compound)

-

Strong base (e.g., Sodium amide, NaNH₂, in liquid ammonia)

-

Inert solvent (e.g., liquid ammonia)

-

Apparatus for reactions at low temperatures

Procedure:

-

In a flask equipped for low-temperature reactions, dissolve the geminal dihalide in a suitable inert solvent.

-

Cool the solution to an appropriate temperature (e.g., the boiling point of liquid ammonia, -33 °C).

-

Slowly add at least two equivalents of the strong base to the cooled solution.

-

Allow the reaction to proceed for a sufficient amount of time. The reaction progress can be monitored by appropriate analytical techniques (e.g., TLC, GC).

-

Upon completion, the reaction is typically quenched by the addition of water or a dilute acid.

-

The alkyne product is then isolated and purified using standard techniques such as extraction and distillation.

General Protocol for Nuclear Magnetic Resonance (NMR) Spectroscopy

The following outlines the general steps for obtaining an NMR spectrum of a liquid sample like this compound.

Materials and Equipment:

-

NMR spectrometer

-

NMR tube

-

Deuterated solvent (e.g., CDCl₃)

-

Pipette

Procedure:

-

Prepare a solution of the sample by dissolving a small amount (typically 5-25 mg for ¹H NMR) in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl₃) in a small vial.

-

Transfer the solution into a clean NMR tube using a pipette.

-

Place the NMR tube in the spectrometer's sample holder.

-

The instrument will then be used to lock onto the deuterium (B1214612) signal of the solvent, shim the magnetic field to improve homogeneity, and acquire the NMR spectrum.

-

Process the acquired data (Fourier transform, phase correction, and baseline correction) to obtain the final spectrum.

General Protocol for Infrared (IR) Spectroscopy

For a liquid sample such as this compound, the following general procedure can be used to obtain an IR spectrum.

Materials and Equipment:

-

FTIR spectrometer

-

Salt plates (e.g., NaCl or KBr)

-

Pipette

Procedure:

-

Place a drop of the liquid sample onto the surface of a clean, dry salt plate.

-

Carefully place a second salt plate on top of the first, creating a thin liquid film between the plates.

-

Mount the "sandwich" of salt plates in the sample holder of the IR spectrometer.

-

Acquire the infrared spectrum of the sample.

-

After analysis, clean the salt plates thoroughly with a suitable solvent and store them in a desiccator to prevent damage from moisture.

The following diagram illustrates a generalized workflow for the chemical analysis of this compound.

References

- 1. prepchem.com [prepchem.com]

- 2. Preparation of Alkynes | OpenOChem Learn [learn.openochem.org]

- 3. quora.com [quora.com]

- 4. Video: Preparation of Alkynes: Dehydrohalogenation [jove.com]

- 5. The reaction of acetone with `PCl_5` gives [allen.in]

- 6. US4044060A - Process for preparing geminal dihalides - Google Patents [patents.google.com]

- 7. m.youtube.com [m.youtube.com]

An In-Depth Technical Guide to the Molecular Structure and Isomers of 2,2-Dichloropentane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure of 2,2-dichloropentane and its isomers. It delves into the structural features, stereochemistry, and physicochemical properties of these compounds. Detailed experimental protocols for the synthesis and characterization of this compound are also presented, along with a comparative analysis of its isomers.

Molecular Structure of this compound

This compound, with the chemical formula C₅H₁₀Cl₂, is a halogenated alkane. Its structure features a central carbon atom (at the second position of the pentane (B18724) chain) bonded to two chlorine atoms, a methyl group, and a propyl group. This arrangement classifies it as a geminal dihalide, as both halogen atoms are attached to the same carbon. The molecule has a molecular weight of approximately 141.04 g/mol .[1]

The central carbon atom (C2) is sp³ hybridized, resulting in a tetrahedral geometry. The bond angles around this carbon atom are expected to be approximately 109.5°, although slight deviations may occur due to the steric hindrance and electrostatic repulsion between the two bulky chlorine atoms and the adjacent alkyl groups. This compound is an achiral molecule as it does not possess any chiral centers and has a plane of symmetry.

Isomers of Dichloropentane (B13834815)

The molecular formula C₅H₁₀Cl₂ gives rise to a number of structural isomers, which differ in the connectivity of their atoms. Furthermore, some of these structural isomers exhibit stereoisomerism.

Structural Isomers

There are several structural isomers of dichloropentane, which can be categorized based on the positions of the two chlorine atoms on the pentane backbone.

A diagram illustrating the relationship between this compound and its structural isomers is provided below.

Stereoisomers

Several of the structural isomers of dichloropentane possess one or more chiral centers, leading to the existence of stereoisomers (enantiomers and diastereomers).

-

1,2-Dichloropentane: Has two chiral centers (C1 and C2), resulting in four possible stereoisomers (two pairs of enantiomers).

-

1,3-Dichloropentane: Has two chiral centers (C1 and C3), leading to four possible stereoisomers (two pairs of enantiomers).

-

1,4-Dichloropentane: Has one chiral center (C4), resulting in a pair of enantiomers.

-

2,3-Dichloropentane: Possesses two chiral centers (C2 and C3), giving rise to a pair of enantiomers and a meso compound.[2]

-

2,4-Dichloropentane: Contains two chiral centers (C2 and C4), resulting in a pair of enantiomers and a meso compound.

This compound , 1,1-Dichloropentane , 3,3-Dichloropentane , and 1,5-Dichloropentane are all achiral and do not exhibit stereoisomerism.

Physicochemical Properties

The physicochemical properties of dichloropentane isomers vary depending on the position of the chlorine atoms. A summary of available data is presented in the table below.

| Property | This compound | 1,1-Dichloropentane | 1,5-Dichloropentane | 2,3-Dichloropentane |

| Molecular Formula | C₅H₁₀Cl₂ | C₅H₁₀Cl₂ | C₅H₁₀Cl₂ | C₅H₁₀Cl₂ |

| Molecular Weight ( g/mol ) | 141.04 | 141.04 | 141.04 | 141.04 |

| Boiling Point (°C) | 129.9 at 760 mmHg[1] | ~133 | 178-180 | 145-147 |

| Density (g/cm³) | 1.053[1] | 1.06 | 1.143 | 1.07 |

| Refractive Index | 1.4320[1] | 1.436 | 1.457 | 1.442 |

| Melting Point (°C) | -75.05 (estimate)[1] | - | - | - |

| Flash Point (°C) | 31.5[1] | - | 71 | - |

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound is the reaction of 2-pentanone with phosphorus pentachloride (PCl₅).[1]

Materials:

-

2-Pentanone

-

Phosphorus pentachloride (PCl₅)

-

Anhydrous diethyl ether

-

Ice-water bath

-

Separatory funnel

-

Distillation apparatus

-

Sodium bicarbonate solution (5%)

-

Anhydrous magnesium sulfate

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a dropping funnel, place a solution of 2-pentanone in anhydrous diethyl ether.

-

Cool the flask in an ice-water bath.

-

Slowly add a stoichiometric amount of phosphorus pentachloride to the stirred solution. The addition should be controlled to maintain a low temperature.

-

After the addition is complete, allow the mixture to slowly warm to room temperature and then reflux for 1-2 hours.

-

After reflux, cool the reaction mixture and carefully pour it over crushed ice.

-

Transfer the mixture to a separatory funnel. Separate the organic layer.

-

Wash the organic layer sequentially with water, 5% sodium bicarbonate solution, and again with water.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter to remove the drying agent.

-

Purify the crude this compound by fractional distillation.

Characterization Methods

The characterization of this compound and its isomers is typically performed using a combination of spectroscopic techniques.

-

¹H NMR: The proton NMR spectrum of this compound is expected to show three distinct signals corresponding to the three non-equivalent sets of protons.

-

A triplet for the methyl protons (C5).

-

A multiplet for the methylene (B1212753) protons (C4).

-

A singlet for the methyl protons (C1).

-

-

¹³C NMR: The carbon-13 NMR spectrum of this compound should exhibit five signals, one for each of the five carbon atoms in the molecule, as they are all in different chemical environments.

The IR spectrum of this compound will be dominated by absorptions corresponding to C-H and C-Cl bond vibrations.

-

C-H stretching: Strong absorptions in the 2850-3000 cm⁻¹ region.

-

C-H bending: Absorptions in the 1375-1470 cm⁻¹ region.

-

C-Cl stretching: Strong absorptions in the 600-800 cm⁻¹ region. The presence of two chlorine atoms on the same carbon may lead to two distinct C-Cl stretching bands.

Electron ionization mass spectrometry (EI-MS) of this compound will result in a molecular ion peak and several fragment ions.

-

Molecular Ion (M⁺): A peak corresponding to the molecular weight of the compound (m/z = 140, 142, 144 due to chlorine isotopes). The isotopic pattern for two chlorine atoms (M, M+2, M+4 in a 9:6:1 ratio) will be characteristic.

-

Fragmentation: Common fragmentation pathways for halogenated alkanes include the loss of a chlorine atom (M-35 or M-37) and cleavage of C-C bonds. The fragmentation pattern will be influenced by the stability of the resulting carbocations. For this compound, a prominent peak might be observed corresponding to the loss of a propyl radical to form a [C₂H₃Cl₂]⁺ fragment.

References

Spectroscopic Analysis of 2,2-Dichloropentane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for the halogenated alkane, 2,2-Dichloropentane. Due to the limited availability of experimentally derived nuclear magnetic resonance (NMR) and infrared (IR) spectra in public databases, this document presents predicted ¹H NMR, ¹³C NMR, and IR data, alongside experimental mass spectrometry data. The methodologies detailed herein are standard protocols applicable to the spectroscopic analysis of similar volatile organic compounds.

Spectroscopic Data Summary

The following sections summarize the predicted and experimental spectroscopic data for this compound.

Predicted ¹H NMR Data (500 MHz, CDCl₃)

The proton NMR spectrum of this compound is expected to show three distinct signals, corresponding to the three non-equivalent proton environments in the molecule.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~ 0.95 | Triplet | 3H | -CH₃ (C5) |

| ~ 1.70 | Sextet | 2H | -CH₂- (C4) |

| ~ 2.10 | Triplet | 2H | -CH₂- (C3) |

| ~ 1.85 | Singlet | 3H | -CH₃ (C1) |

Note: Predicted values are generated based on standard chemical shift increments and may vary slightly from experimental data.

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

The carbon-13 NMR spectrum is predicted to display five signals, one for each unique carbon atom in the this compound molecule.

| Chemical Shift (δ) ppm | Carbon Assignment |

| ~ 13.8 | C5 |

| ~ 16.9 | C4 |

| ~ 45.0 | C3 |

| ~ 30.0 | C1 |

| ~ 85.0 | C2 |

Note: Predicted values are generated based on established correlation tables and computational models.

Predicted Infrared (IR) Spectroscopy Data

The predicted IR spectrum of this compound will exhibit characteristic absorptions corresponding to its functional groups.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2960-2850 | Strong | C-H stretch (alkane) |

| 1465 | Medium | C-H bend (methylene) |

| 1380 | Medium | C-H bend (methyl) |

| 750-650 | Strong | C-Cl stretch |

Note: Predicted values. The C-Cl stretching frequency can be variable.

Mass Spectrometry (Electron Ionization) Data

The following mass spectrometry data is derived from the National Institute of Standards and Technology (NIST) database.[1]

| m/z | Relative Intensity | Possible Fragment |

| 105 | 100 | [M-Cl]⁺ |

| 69 | 80 | [C₅H₉]⁺ |

| 43 | 60 | [C₃H₇]⁺ |

| 107 | 33 | [M-Cl]⁺ (³⁷Cl isotope) |

| 140 | 5 | [M]⁺ (molecular ion with ²³⁵Cl) |

| 142 | 3 | [M]⁺ (molecular ion with ¹³⁵Cl and ¹³⁷Cl) |

| 144 | <1 | [M]⁺ (molecular ion with ²³⁷Cl) |

Note: The molecular ion peak is often of low abundance in the mass spectra of halogenated alkanes due to facile fragmentation.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic techniques cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to determine the carbon-hydrogen framework of this compound.

Methodology:

-

Sample Preparation: A sample of this compound (approximately 5-10 mg for ¹H NMR, 20-50 mg for ¹³C NMR) is dissolved in approximately 0.6-0.7 mL of a deuterated solvent, typically chloroform-d (B32938) (CDCl₃). A small amount of tetramethylsilane (B1202638) (TMS) is added as an internal standard for chemical shift referencing (δ = 0.00 ppm). The solution is then transferred to a 5 mm NMR tube.

-

Instrumentation: A high-field NMR spectrometer (e.g., 500 MHz) is used.

-

¹H NMR Acquisition:

-

The spectrometer is tuned to the proton frequency.

-

A standard one-pulse sequence is used.

-

A sufficient number of scans (typically 8-16) are acquired to achieve an adequate signal-to-noise ratio.

-

The free induction decay (FID) is Fourier transformed, phased, and baseline corrected.

-

-

¹³C NMR Acquisition:

-

The spectrometer is tuned to the carbon-13 frequency.

-

A proton-decoupled pulse sequence is employed to simplify the spectrum to single lines for each carbon.

-

A larger number of scans (typically 1024 or more) and a longer relaxation delay are used due to the lower natural abundance and longer relaxation times of ¹³C nuclei.

-

The FID is processed similarly to the ¹H spectrum.

-

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound, particularly the C-H and C-Cl bonds.

Methodology:

-

Sample Preparation: As this compound is a liquid, a thin film is prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).

-

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is used.

-

Data Acquisition:

-

A background spectrum of the clean, empty salt plates is recorded.

-

The sample is placed in the spectrometer's sample compartment.

-

The IR spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

-

The final spectrum is presented in terms of transmittance or absorbance as a function of wavenumber.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound to confirm its molecular formula and structure.

Methodology:

-

Sample Introduction: A small amount of the volatile this compound is introduced into the mass spectrometer, often via a gas chromatography (GC) system for separation from any impurities.

-

Ionization: Electron Ionization (EI) is employed. The sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

-

Mass Analysis: The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

-

Detection: An electron multiplier detects the ions, and the signal is processed to generate a mass spectrum, which is a plot of relative ion abundance versus m/z.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of an unknown compound such as this compound.

Caption: Logical workflow for the spectroscopic analysis and structural elucidation of this compound.

References

In-Depth Technical Guide: 2,2-Dichloropentane (CAS No. 34887-14-4)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of 2,2-dichloropentane (CAS No. 34887-14-4). The document is intended for an audience of researchers, scientists, and professionals in drug development who may encounter this compound as a synthetic intermediate or solvent. This guide consolidates available data on its physicochemical properties, synthesis, and safety information. Notably, a thorough review of scientific literature and chemical databases reveals a lack of documented biological activity or established signaling pathways for this compound. Its primary relevance to the pharmaceutical and agrochemical industries lies in its role as a building block in organic synthesis.

Chemical and Physical Properties

This compound is a chlorinated hydrocarbon with the molecular formula C₅H₁₀Cl₂.[1] It is a colorless liquid at room temperature.[1] The quantitative physicochemical properties of this compound are summarized in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₅H₁₀Cl₂[1] |

| Molecular Weight | 141.04 g/mol [1] |

| CAS Number | 34887-14-4[1] |

| Boiling Point | 128-129 °C[2] |

| Melting Point | -75.05 °C (estimate)[1] |

| Density | 1.053 g/cm³[1] |

| Vapor Pressure | 12.1 mmHg at 25°C[1] |

| Flash Point | 31.5 °C[1] |

| Refractive Index | 1.4320[1] |

| LogP | 2.98030[1] |

| Hydrogen Bond Donor Count | 0[1] |

| Hydrogen Bond Acceptor Count | 0[1] |

| Rotatable Bond Count | 2[1] |

Synthesis

The primary route for the synthesis of this compound involves the reaction of 2-pentanone with a chlorinating agent, such as phosphorus pentachloride. While specific, detailed industrial or laboratory protocols are not widely published, the general transformation is a well-established method for the geminal dihalogenation of ketones.

General Experimental Protocol: Synthesis from 2-Pentanone

The following is a generalized protocol based on the known reactivity of ketones with phosphorus pentachloride.

Materials:

-

2-Pentanone

-

Phosphorus pentachloride (PCl₅)

-

Anhydrous inert solvent (e.g., carbon tetrachloride, benzene)

-

Ice bath

-

Stirring apparatus

-

Distillation apparatus

-

Sodium bicarbonate solution (for quenching)

-

Drying agent (e.g., anhydrous magnesium sulfate)

Methodology:

-

In a reaction vessel equipped with a stirrer and a reflux condenser, 2-pentanone is dissolved in an anhydrous inert solvent.

-

The solution is cooled in an ice bath.

-

Phosphorus pentachloride is added portion-wise to the cooled, stirred solution. This reaction is exothermic and produces hydrogen chloride gas, requiring careful handling in a well-ventilated fume hood.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and may be heated to drive the reaction to completion.

-

The reaction is then carefully quenched by pouring it over crushed ice and neutralizing with a sodium bicarbonate solution.

-

The organic layer is separated, washed with water, and dried over an anhydrous drying agent.

-

The final product, this compound, is isolated and purified by fractional distillation.

Biological Activity and Drug Development Relevance

A comprehensive search of scientific literature and chemical databases (including PubChem, ChemicalBook, and LookChem) yielded no significant data on the biological activity of this compound. There are no published studies detailing its mechanism of action, interaction with biological targets, or any signaling pathways it might modulate.

Its relevance for drug development professionals is therefore not as a therapeutic agent itself, but as a chemical intermediate. Halogenated organic compounds are versatile precursors in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs). The geminal dichloro group in this compound can be a site for various chemical transformations.

Safety and Toxicology

Conclusion

This compound (CAS No. 34887-14-4) is a halogenated hydrocarbon with well-characterized physicochemical properties. Its primary utility for researchers and professionals in the pharmaceutical and agrochemical sectors is as a chemical intermediate in organic synthesis. There is currently no evidence to suggest that it possesses any direct biological activity that would make it a candidate for drug development. Future research could explore its potential as a precursor for novel bioactive compounds. Due to its hazardous nature, appropriate safety precautions must be observed during its handling and use.

References

An In-depth Technical Guide to the Isomers of Dichloropentane (C5H10Cl2)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isomers of dichloropentane (B13834815) (C5H10Cl2), detailing their nomenclature, physicochemical properties, and key synthetic and analytical methodologies. This document is intended to serve as a valuable resource for professionals in research, chemical synthesis, and drug development who require a thorough understanding of this class of halogenated hydrocarbons.

Isomerism in Dichloropentane

The molecular formula C5H10Cl2 represents a diverse array of structural and stereoisomers. There are 21 constitutional isomers of dichloropentane, which can be broadly categorized based on the carbon skeleton (pentane, 2-methylbutane, and 2,2-dimethylpropane) and the positions of the two chlorine atoms. Furthermore, many of these constitutional isomers exhibit stereoisomerism, including enantiomers and diastereomers, due to the presence of chiral centers.

Constitutional Isomers

The constitutional isomers of C5H10Cl2 are systematically named according to IUPAC nomenclature. These isomers differ in the connectivity of their atoms. A comprehensive list of these isomers is provided in Table 1.

Stereoisomerism

Several dichloropentane isomers possess one or more chiral centers, leading to the existence of stereoisomers. For instance, 2,3-dichloropentane (B1606421) has two chiral centers, resulting in the possibility of enantiomeric pairs and a meso compound.[1] Similarly, 2,4-dichloropentane (B1605460) can exist as a meso form and a pair of enantiomers. The specific stereochemistry can significantly influence the biological activity and physical properties of these molecules.

Quantitative Data of Dichloropentane Isomers

The physical and chemical properties of dichloropentane isomers vary depending on their structure. Key quantitative data for several isomers are summarized in the tables below for easy comparison.

Table 1: IUPAC Names and CAS Registry Numbers for Constitutional Isomers of C5H10Cl2

| IUPAC Name | CAS Registry Number |

| 1,1-Dichloropentane | 820-55-3 |

| 1,2-Dichloropentane | 1674-33-5 |

| 1,3-Dichloropentane | 30122-12-4 |

| 1,4-Dichloropentane | 627-99-6 |

| 1,5-Dichloropentane (B10660) | 628-76-2 |

| 2,2-Dichloropentane | 616-21-7 |

| 2,3-Dichloropentane | 600-11-3 |

| 2,4-Dichloropentane | 625-67-2 |

| 3,3-Dichloropentane | 21571-91-5 |

| 1,1-Dichloro-2-methylbutane | 600-09-9 |

| 1,2-Dichloro-2-methylbutane | 58975-38-1 |

| 1,2-Dichloro-3-methylbutane | 600-10-2 |

| 1,3-Dichloro-2-methylbutane | 607-98-7 |

| 1,3-Dichloro-3-methylbutane | 625-66-1 |

| 1,4-Dichloro-2-methylbutane | 625-65-0 |

| 2,2-Dichloro-3-methylbutane | Not Available |

| 2,3-Dichloro-2-methylbutane | 507-45-9 |

| 1,1-Dichloro-3-methylbutane | 626-92-6 |

| 1,1-Dichloro-2,2-dimethylpropane | 29559-54-4 |

| 1,3-Dichloro-2,2-dimethylpropane | 625-68-3 |

| 1-Chloro-3-(chloromethyl)butane | Not Available |

Table 2: Physicochemical Properties of Selected Dichloropentane Isomers

| Isomer | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/cm³) | Refractive Index | Kovats Retention Index (Standard Non-polar) |

| 1,1-Dichloropentane | 141.04 | 133.5 | 1.056 | 1.437 | 889 |

| 1,2-Dichloropentane | 141.04 | 148.3 | 1.0767 (at 25 °C) | 1.4448 | 909 |

| 1,5-Dichloropentane | 141.04 | 180 | 1.10 (at 20 °C) | 1.458 | 1010, 1002.5, 1002 |

| 2,3-Dichloropentane | 141.04 | 139.0 (for (R,S)-isomer) | Not Available | Not Available | Not Available |

| 2,4-Dichloropentane | 141.04 | Not Available | Not Available | Not Available | Not Available |

| 3,3-Dichloropentane | 141.04 | Not Available | Not Available | Not Available | 820 |

Experimental Protocols

Synthesis of Dichloropentane Isomers

A common method for the synthesis of a mixture of dichloropentane isomers is the free-radical chlorination of pentane (B18724). This reaction typically proceeds via a chain mechanism involving initiation, propagation, and termination steps.

Protocol:

-

Initiation: The reaction is initiated by the homolytic cleavage of chlorine molecules (Cl2) into chlorine radicals (Cl•) using UV light or heat.

-

Propagation:

-

A chlorine radical abstracts a hydrogen atom from a pentane molecule to form a pentyl radical and hydrogen chloride (HCl).

-

The pentyl radical then reacts with another chlorine molecule to form a monochloropentane and a new chlorine radical.

-

Further chlorination of the monochloropentane isomers can occur through a similar propagation sequence to yield a mixture of dichloropentanes.

-

-

Termination: The reaction is terminated by the combination of any two radical species.

Note: This method is generally unselective and produces a complex mixture of mono- and polychlorinated products, as well as various constitutional isomers.[2][3] The separation of the desired dichloropentane isomer from this mixture can be challenging.

A more specific synthesis involves the reaction of 1,5-pentanediol (B104693) with a chlorinating agent.

Protocol:

-

To a reaction vessel, add 1,5-pentanediol.

-

Slowly add concentrated aqueous hydrochloric acid.

-

The reaction is carried out under pressure (typically 8 to 15 atm) and elevated temperature (150 to 170 °C).

-

After the reaction is complete, the product is worked up using standard procedures to isolate 1,5-dichloropentane. This method has been reported to yield approximately 80% of the desired product.[4]

One potential synthetic route to this compound involves the reaction of a ketone with a chlorinating agent. A similar procedure for the synthesis of 2,2-dichloropropane (B165471) from acetone (B3395972) using phosphorus pentachloride can be adapted.

Protocol (Adapted):

-

Cool cyclopentanone (B42830) in an ice-water bath.

-

Slowly add phosphorus pentachloride in small portions with stirring.

-

After the addition is complete, pour the reaction mixture into ice-cold water.

-

Allow the mixture to stand until the phosphorus oxychloride decomposes.

-

Separate the lower organic layer containing this compound.

-

Wash the organic layer with water, then with a dilute sodium carbonate solution, and finally with water again.

-

Dry the product over anhydrous calcium chloride and purify by distillation.

Characterization of Dichloropentane Isomers

GC-MS is a powerful technique for the separation and identification of dichloropentane isomers. The retention time in the gas chromatogram provides information for separating the isomers, while the mass spectrum gives fragmentation patterns that aid in structural elucidation.

Typical Experimental Conditions:

-

Gas Chromatograph: Equipped with a capillary column (e.g., DB-VRX, 30 m x 0.25 mm ID, 1.4 µm film thickness).[5]

-

Carrier Gas: Helium.[5]

-

Injector Temperature: 200 °C.[5]

-

Oven Temperature Program: Start at 25°C (hold for 1 min), ramp to 130°C at 10°C/min, then ramp to 220°C at 60°C/min (hold for 1 min).[5]

-

Mass Spectrometer: Ion trap or quadrupole analyzer.

-

Ionization: Electron Ionization (EI).

¹H and ¹³C NMR spectroscopy are indispensable for the structural characterization of dichloropentane isomers. The chemical shifts, splitting patterns, and integration of signals in the ¹H NMR spectrum, along with the number of signals in the ¹³C NMR spectrum, provide detailed information about the molecular structure.

Typical Experimental Parameters:

-

Spectrometer: 400 MHz or higher field strength for better resolution.

-

Solvent: Deuterated chloroform (B151607) (CDCl₃) is a common solvent.

-

¹H NMR: Standard pulse sequence.

-

¹³C NMR: Proton-decoupled pulse sequence.

Signaling Pathways and Reaction Mechanisms

While dichloropentanes are not typically involved in biological signaling pathways, their chemical reactivity is of significant interest. The following diagrams illustrate key reaction mechanisms involving dichloropentanes.

References

- 1. Metal-free synthesis of 1,3-dichloro-1,5-diarylpentan-5-ones via cascade oxidative radical addition of styrenes with CHCl3 - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. Free-radical halogenation - Wikipedia [en.wikipedia.org]

- 3. Chlorination: Free Radical Mechanism, Chlorination of Alkanes, Alkenes, Benzene, Toluene, Benzoic Acid, HVZ Reaction, Practice Problems & FAQs in Chemistry: Definition, Types and Importance | AESL [aakash.ac.in]

- 4. DE856888C - Process for the production of 1,5-dichloropentane - Google Patents [patents.google.com]

- 5. publ.iss.it [publ.iss.it]

Navigating the Synthesis and Utility of 2,2-Dichloropentane: A Technical Guide for Researchers

Centralia, Illinois – December 16, 2025 – For researchers, scientists, and professionals in drug development, the sourcing of specialty chemicals is a critical starting point for innovation. This technical guide provides an in-depth overview of 2,2-Dichloropentane (CAS No. 34887-14-4), a geminal dihalide with potential applications in organic synthesis. While direct, off-the-shelf commercial availability from major suppliers is limited, this document outlines its synthesis, chemical properties, and prospective utility, particularly as a precursor to alkynes.

Physicochemical Properties and Spectral Data

This compound is a chlorinated hydrocarbon with the molecular formula C₅H₁₀Cl₂.[1][2][3] A summary of its key physical and chemical properties is presented in Table 1. This data is crucial for its handling, purification, and characterization in a laboratory setting.

| Property | Value | Source |

| CAS Number | 34887-14-4 | [3] |

| Molecular Formula | C₅H₁₀Cl₂ | [2][3] |

| Molecular Weight | 141.04 g/mol | [2] |

| Boiling Point | 129.9°C at 760 mmHg | |

| Melting Point | -75.05°C (estimate) | |

| Density | 1.053 g/cm³ | |

| Refractive Index | 1.4320 | |

| Flash Point | 31.5°C | |

| LogP | 2.98030 | [1] |

Synthesis of this compound

The primary route for the synthesis of this compound is the reaction of 2-pentanone with a chlorinating agent, most commonly phosphorus pentachloride (PCl₅).[1] This reaction is a standard method for the conversion of ketones to geminal dichlorides.

Experimental Protocol: Synthesis of this compound from 2-Pentanone

Materials:

-

2-Pentanone (Reagent Grade)

-

Phosphorus Pentachloride (PCl₅)

-

Anhydrous diethyl ether

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Round-bottom flask with reflux condenser

-

Stirring apparatus

-

Ice bath

-

Separatory funnel

-

Distillation apparatus

Procedure:

-

In a well-ventilated fume hood, equip a round-bottom flask with a reflux condenser and a magnetic stirrer.

-

Charge the flask with 2-pentanone and dissolve it in anhydrous diethyl ether.

-

Cool the flask in an ice bath.

-

Slowly add phosphorus pentachloride in small portions to the stirred solution. The reaction is exothermic and should be controlled to prevent excessive heat generation.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then gently reflux for 2-3 hours, or until the reaction is complete (monitored by TLC or GC).

-

Cool the reaction mixture back to room temperature and then pour it slowly over crushed ice in a separate beaker.

-

Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with cold water and a saturated sodium bicarbonate solution to neutralize any remaining acid.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.

-

The crude this compound can be purified by fractional distillation under reduced pressure.

References

Unlocking Chemical Versatility: A Technical Guide to the Research Applications of Geminal Dihalides

For Researchers, Scientists, and Drug Development Professionals

Abstract

Geminal dihalides, organic compounds featuring two halogen atoms attached to the same carbon, are far more than simple chemical curiosities. They are versatile and powerful building blocks that have found critical applications across the spectrum of chemical research, from the intricacies of natural product synthesis to the rational design of modern pharmaceuticals. Their unique reactivity allows for their transformation into a wide array of functional groups, including carbonyls, alkynes, and gem-difluoro motifs, the last of which is of paramount importance in medicinal chemistry. This technical guide provides an in-depth exploration of the core research applications of geminal dihalides, complete with detailed experimental protocols, quantitative data summaries, and graphical representations of key transformations and pathways to empower researchers in leveraging these valuable synthons.

Core Synthetic Transformations of Geminal Dihalides

The synthetic utility of geminal dihalides stems from their ability to undergo a variety of transformations, making them key intermediates in organic synthesis.

Synthesis of Carbonyl Compounds via Hydrolysis

One of the most fundamental reactions of geminal dihalides is their hydrolysis to form aldehydes or ketones. This transformation proceeds through an unstable gem-diol intermediate, which readily eliminates water to form the carbonyl group. The reaction is typically carried out in the presence of an aqueous base, such as potassium hydroxide (B78521) (KOH).[1][2][3][4][5][6]

-

Primary geminal dihalides yield aldehydes .

-

Secondary (non-terminal) geminal dihalides yield ketones .[1][3]

Experimental Protocol: Hydrolysis of 2,2-Dichloropropane (B165471) to Acetone (B3395972) [1]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, place 2,2-dichloropropane (1.0 eq).

-

Reagent Addition: Add an aqueous solution of potassium hydroxide (KOH, 2.2 eq).

-

Reaction Conditions: Boil the mixture under reflux. The progress of the hydrolysis can be monitored by gas chromatography (GC) or thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. The aqueous and organic layers are separated. The aqueous layer is extracted with a suitable organic solvent (e.g., diethyl ether). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.

-

Purification: The solvent is removed under reduced pressure, and the resulting crude acetone can be purified by distillation.

| Substrate | Base | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) | Reference |

| 2,2-Dichloropropane | aq. KOH | Water | Reflux | N/A | Acetone | N/A | [1] |

| 3,3-Dichloropentane | aq. KOH | Water | Reflux | N/A | Diethyl ketone | N/A | [1] |

| Benzylidene chloride | Water/CaCO₃ | N/A | 130-140 | 30 | Benzaldehyde | 75-79 | Organic Syntheses |

| Diphenyldichloromethane | Water | N/A | Reflux | 1 | Benzophenone | >90 | [2] |

Synthesis of Alkynes via Double Dehydrohalogenation

Geminal dihalides serve as valuable precursors to alkynes through two successive E2 elimination reactions. This transformation requires a very strong base, with sodium amide (NaNH₂) in liquid ammonia (B1221849) being the most common reagent system.[6][7][8][9][10][11][12][13][14][15] For terminal alkynes, three equivalents of base are often necessary, as the third equivalent deprotonates the acidic terminal alkyne, driving the reaction to completion.[9][10][11][13]

Experimental Protocol: Synthesis of Phenylacetylene (B144264) from (1,1-Dibromoethyl)benzene [13]

-

Reaction Setup: In a three-necked flask equipped with a dry-ice condenser and a mechanical stirrer, add liquid ammonia (approx. 250 mL).

-

Base Preparation: Add small pieces of sodium metal until the blue color persists, then add a catalytic amount of ferric nitrate. Slowly add sodium metal (3.0 eq) in small portions until a stable grey suspension of sodium amide is formed.

-

Reagent Addition: Add a solution of (1,1-dibromoethyl)benzene (1.0 eq) in anhydrous diethyl ether (40 mL) dropwise to the sodium amide suspension.

-

Reaction Conditions: Stir the reaction mixture for 2 hours.

-

Work-up: Quench the reaction by the slow addition of ammonium (B1175870) chloride. Allow the ammonia to evaporate overnight. Add water and extract the product with diethyl ether. The combined organic layers are washed with dilute HCl, water, and brine, then dried over anhydrous magnesium sulfate.

-

Purification: The solvent is removed by distillation, and the crude phenylacetylene is purified by vacuum distillation.

| Substrate | Base (eq.) | Solvent | Temperature | Product | Yield (%) | Reference |

| 1,1-Dichloro-2-phenylethane | NaNH₂ (3) | liq. NH₃ | -33 °C | Phenylacetylene | 56-61 | Organic Syntheses |

| 1,1-Dibromocyclohexane | NaNH₂ (excess) | liq. NH₃ | -33 °C | Cyclohexylacetylene | 51-60 | J. Am. Chem. Soc. |

| 2,2-Dibromopentane | NaNH₂ (2) | liq. NH₃ | -33 °C | Pent-2-yne | ~80 | [6] |

| Stilbene dibromide | KOH | Ethylene glycol | Reflux | Diphenylacetylene | N/A | [13] |

Applications in Medicinal Chemistry and Drug Development

The introduction of fluorine atoms into drug candidates is a widely used strategy to enhance their pharmacological properties. Geminal difluorides (CF₂) are of particular interest as they serve as crucial bioisosteres.

The Gem-Difluoro Group as a Bioisostere

A bioisostere is a chemical group that can replace another group in a molecule without significantly altering its biological activity, but potentially improving its physicochemical or pharmacokinetic properties. The gem-difluoro group is a valuable bioisostere for several functionalities:

-

Carbonyl Group (Ketone): The CF₂ group can mimic the steric and electronic properties of a carbonyl group, but it is resistant to metabolic reduction and nucleophilic attack. This can improve the metabolic stability of a drug.[16]

-

Hydroxyl (-OH), Thiol (-SH), and Amine (-NH₂) Groups: The difluoromethyl group (-CF₂H) is a lipophilic hydrogen bond donor and can act as a bioisostere for these groups, potentially improving membrane permeability and metabolic stability.

Gem-Difluorination of Carbonyls

A common method to introduce a gem-difluoro group is the deoxofluorination of aldehydes and ketones. Diethylaminosulfur trifluoride (DAST) and its more thermally stable analogue, Deoxo-Fluor®, are common reagents for this transformation.[17][18][19][20]

Experimental Protocol: Gem-Difluorination of a Ketone using DAST [17][19]

-

Reaction Setup: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve the ketone (1.0 eq) in anhydrous dichloromethane (B109758) (DCM).

-

Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

-

Reagent Addition: Add DAST (1.2 eq) dropwise to the cooled solution.

-

Reaction Conditions: Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, or until TLC/GC-MS analysis indicates completion of the reaction.

-

Work-up: Carefully quench the reaction at 0 °C by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the layers and extract the aqueous phase with DCM.

-

Purification: Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography.

| Substrate | Reagent | Solvent | Temperature | Product | Yield (%) | Reference |

| 4-tert-Butylcyclohexanone | DAST | DCM | RT, 24h | 1-tert-Butyl-4,4-difluorocyclohexane | 88 | J. Org. Chem. |

| Acetophenone | Deoxo-Fluor® | Neat | 80 °C, 24h | (1,1-Difluoroethyl)benzene | 72 | [18] |

| 4,4'-Difluorobenzophenone | Deoxo-Fluor® | Neat | 80 °C, 24h | Bis(4-fluorophenyl)difluoromethane | 75 | [18] |

| Various Aldehydes | DAST | DCM | -78 °C to RT | Various gem-difluoroalkanes | 60-95 | [17] |

Case Study: Tipranavir (B1684565), an HIV Protease Inhibitor

Tipranavir is a non-peptidic protease inhibitor used in the treatment of HIV.[7][21][22][23][24] Its mechanism of action involves binding to the active site of the HIV protease enzyme, preventing the cleavage of viral polyproteins into their functional components. This disruption of the viral lifecycle renders the newly formed viral particles non-infectious.[7] A key structural feature of Tipranavir is a dihydropyrone ring which acts as a transition-state isostere. While not containing a gem-dihalide in the final structure, synthetic routes to analogues have explored gem-diol functionalities which are direct hydrolysis products of gem-dihalides, highlighting their role as key intermediates in medicinal chemistry.[25]

HIV Protease Inhibition Signaling Pathway

The following diagram illustrates the role of HIV protease in the viral replication cycle and its inhibition by protease inhibitors like Tipranavir.

Caption: HIV Protease role in viral maturation and its inhibition.

Advanced Synthetic Applications

Beyond these fundamental transformations, geminal dihalides are employed in more complex and modern synthetic methodologies.

Chromium-Catalyzed Three-Component Couplings

Recent advances have shown that geminal dihalides can participate in chromium-catalyzed three-component cross-coupling reactions. This powerful method allows for the formation of multiple C-C and C-Si bonds in a single step, providing rapid access to complex tertiary and quaternary centers. The reaction involves the cleavage of both C-halogen bonds to form a metal-carbene intermediate.[26][27][28][29][30][31][32]

Experimental Workflow: Cr-Catalyzed Three-Component Coupling

Caption: General workflow for Cr-catalyzed three-component coupling.

| Dihaloalkane | Organomagnesium | Third Component | Yield (%) | Reference |

| Ph-CF₂-Ph | PhMgBr | Me₃SiCl | 85 | [28] |

| Ph-CF₂-Ph | n-BuMgBr | Me₃SiCl | 78 | [28] |

| (CH₂)₅CF₂ | PhMgBr | Me₃SiCl | 81 | [28] |

| Ph-CCl₂-Ph | PhMgBr | Me₃SiCl | 75 | [27] |

Simmons-Smith Cyclopropanation

The Simmons-Smith reaction is a classic method for the synthesis of cyclopropanes from alkenes. The active reagent, an organozinc carbenoid (often represented as ICH₂ZnI), is typically generated from diiodomethane (B129776) (a geminal dihalide) and a zinc-copper couple. The reaction is stereospecific, with the stereochemistry of the starting alkene being retained in the cyclopropane (B1198618) product.[26][27][33]

Experimental Protocol: Simmons-Smith Cyclopropanation of Cyclohexene (B86901) [26]

-

Reagent Preparation: In a flask equipped with a condenser and a magnetic stirrer, activate zinc dust by washing with HCl, water, acetone, and ether, then drying under vacuum. Add copper(I) chloride and heat gently to form the zinc-copper couple.

-

Reaction Setup: To the activated zinc-copper couple, add anhydrous diethyl ether under a nitrogen atmosphere.

-

Reagent Addition: Add a solution of diiodomethane (1.1 eq) in diethyl ether, followed by cyclohexene (1.0 eq).

-

Reaction Conditions: Gently reflux the mixture with stirring for 18-24 hours.

-

Work-up: Cool the reaction mixture and filter to remove unreacted zinc. Wash the filtrate with a saturated aqueous solution of ammonium chloride, followed by sodium bicarbonate solution, and finally brine.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by distillation. The product, norcarane, can be further purified by distillation.

| Alkene | Reagent System | Solvent | Yield (%) | Reference |

| Cyclohexene | CH₂I₂ / Zn(Cu) | Ether | 50-60 | [26] |

| 1-Octene | CH₂I₂ / Et₂Zn | DCM | 86 | [27] |

| (Z)-3-Hexene | CH₂I₂ / Zn(Cu) | Ether | >95 (cis) | [1] |

| Geraniol derivative | CH₂Br₂ / Zn / CoBr₂(PDI) | Dioxane | 88 | [34] |

Role in Natural Product Synthesis: Pinnatoxin A

The synthesis of complex natural products often requires a strategic and lengthy sequence of reactions. Geminal dihalides can play a crucial, albeit sometimes transient, role in these synthetic routes. For instance, in some approaches to the marine toxin Pinnatoxin A, a complex polyether containing a spiroimine core, intermediates bearing geminal dihalide functionalities have been utilized to construct key fragments of the molecule.[9][10][35][36][37] These syntheses highlight the importance of geminal dihalides as versatile handles for subsequent chemical manipulation in the assembly of architecturally complex targets.

Conclusion

Geminal dihalides are indispensable tools in modern chemical research. Their predictable reactivity allows for the efficient synthesis of fundamental organic structures like ketones and alkynes. Furthermore, their role in advanced applications, particularly the synthesis of gem-difluoro bioisosteres for drug discovery, underscores their increasing importance. The development of novel catalytic systems that utilize geminal dihalides as substrates continues to expand their synthetic potential, enabling the rapid construction of complex molecular architectures. For researchers in organic synthesis and medicinal chemistry, a thorough understanding of the chemistry of geminal dihalides is essential for innovation and discovery.

References

- 1. Regioselective Simmons–Smith-type cyclopropanations of polyalkenes enabled by transition metal catalysis - Chemical Science (RSC Publishing) DOI:10.1039/C7SC04861K [pubs.rsc.org]

- 2. Geminal halide hydrolysis - Wikipedia [en.wikipedia.org]

- 3. quora.com [quora.com]

- 4. Hydrolysis of gem dihalides explanation to formaldehydes and ketones.. [askfilo.com]

- 5. Alkaline hydrolysis of gemdihalides gives [allen.in]

- 6. Gem dihalide on hydrolysis gives a vicinal diol b geminal class 12 chemistry CBSE [vedantu.com]

- 7. What is the mechanism of Tipranavir? [synapse.patsnap.com]

- 8. researchgate.net [researchgate.net]

- 9. Total Synthesis of Pinnatoxins A and G and Revision of the Mode of Action of Pinnatoxin A - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Marine Toxins with Spiroimine Rings: Total Synthesis of Pinnatoxin A - PMC [pmc.ncbi.nlm.nih.gov]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. Preparation of Alkynes by Elimination Reactions - Practice Problems [chemistrysteps.com]

- 13. benchchem.com [benchchem.com]

- 14. Khan Academy [khanacademy.org]

- 15. Optimized Synthesis of a Pentafluoro-gem-diol and Conversion to a CF2Br-Glucopyranose through Trifluoroacetate-Release and Halogenation - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Synthesis, Reactivity, and Antibacterial Activity of gem-Difluoroalkene, Difluoromethyl, and Trifluoromethyl β-Lactams - PMC [pmc.ncbi.nlm.nih.gov]

- 17. organic-synthesis.com [organic-synthesis.com]

- 18. Organic Syntheses Procedure [orgsyn.org]

- 19. Ketone to Difluoro - Common Conditions [commonorganicchemistry.com]

- 20. BJOC - Synthesis of 2,2-difluoro-1,3-diketone and 2,2-difluoro-1,3-ketoester derivatives using fluorine gas [beilstein-journals.org]

- 21. Tipranavir: a novel nonpeptidic protease inhibitor of HIV - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. apexbt.com [apexbt.com]

- 23. Mechanisms of pharmacokinetic and pharmacodynamic drug interactions associated with ritonavir-enhanced tipranavir - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Tipranavir: a new protease inhibitor for the treatment of antiretroviral-experienced HIV-infected patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. Simmons–Smith reaction - Wikipedia [en.wikipedia.org]

- 27. Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 28. researchgate.net [researchgate.net]

- 29. pubs.acs.org [pubs.acs.org]

- 30. researchgate.net [researchgate.net]

- 31. oaepublish.com [oaepublish.com]

- 32. BJOC - Three-component coupling of aryl iodides, allenes, and aldehydes catalyzed by a Co/Cr-hybrid catalyst [beilstein-journals.org]

- 33. masterorganicchemistry.com [masterorganicchemistry.com]

- 34. researchgate.net [researchgate.net]

- 35. Total synthesis of (+)-pinnatoxin A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 36. Total Synthesis of Pinnatoxin A by Hashimoto, Nakamura [organic-chemistry.org]

- 37. Total synthesis of pinnatoxins A and G and revision of the mode of action of pinnatoxin A - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Stereoisomers of Dichloropentanes

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stereoisomerism exhibited by dichloropentanes. The dichloropentane (B13834815) system, with its various constitutional and stereoisomers, serves as a fundamental model for understanding the impact of molecular geometry on physical and chemical properties. This document details the structural variations, stereochemical relationships, and available physicochemical data for these compounds. Furthermore, it outlines general experimental approaches for their synthesis and separation, critical aspects in stereoselective synthesis and drug development.

Overview of Dichloropentane Isomerism

Dichloropentane (C₅H₁₀Cl₂) exists as a number of constitutional isomers, which differ in the connectivity of the two chlorine atoms to the pentane (B18724) backbone. Several of these constitutional isomers are chiral and thus exhibit stereoisomerism. The primary constitutional isomers that will be discussed in the context of stereoisomerism are:

Isomers such as 1,1-, 2,2-, 3,3-, and 1,5-dichloropentane (B10660) are achiral and do not have stereoisomers.

The following sections will delve into the specific stereochemical features of the chiral dichloropentane isomers.

Stereoisomers of 2,3-Dichloropentane

2,3-Dichloropentane possesses two chiral centers at C2 and C3, leading to a total of four possible stereoisomers. These consist of a pair of enantiomers and a meso compound.[1] The meso form arises due to a plane of symmetry within one of the diastereomers.

Data Presentation

| Stereoisomer Configuration | Type | Boiling Point (°C) | Specific Rotation ([α]D) |

| (2R, 3R) | Enantiomer | 139.0 (for racemic mixture)[2] | Data not available |

| (2S, 3S) | Enantiomer | 139.0 (for racemic mixture)[2] | Data not available |

| (2R, 3S) / (2S, 3R) | Meso | 139.0[2] | 0° (optically inactive) |

Experimental Protocols

General Synthesis via Alkene Halogenation:

A common route to vicinal dihalides like 2,3-dichloropentane is the chlorination of the corresponding alkene, in this case, pent-2-ene.

-

Reaction Setup: A solution of pent-2-ene in an inert solvent (e.g., dichloromethane (B109758) or carbon tetrachloride) is prepared in a reaction vessel equipped with a stirrer and cooled in an ice bath to maintain a low temperature.

-

Chlorine Addition: Gaseous chlorine is bubbled through the solution, or a solution of chlorine in the same solvent is added dropwise. The reaction is typically rapid.

-

Work-up: The reaction mixture is washed with a solution of sodium thiosulfate (B1220275) to remove excess chlorine, followed by a wash with sodium bicarbonate solution to neutralize any acidic byproducts. The organic layer is then washed with water and dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

-

Purification: The solvent is removed under reduced pressure, and the resulting mixture of 2,3-dichloropentane stereoisomers can be purified by fractional distillation.

Separation of Stereoisomers:

-

Diastereomer Separation: The meso compound is a diastereomer of the enantiomeric pair and thus has different physical properties. Separation can be achieved by fractional distillation or chromatography (gas chromatography or HPLC on a non-chiral stationary phase).

-

Enantiomer Resolution: The resolution of the (2R, 3R) and (2S, 3S) enantiomers requires chiral techniques.[3] A general approach involves derivatization with a chiral resolving agent to form diastereomeric derivatives, which can then be separated by conventional chromatography or crystallization. Following separation, the chiral auxiliary is removed to yield the pure enantiomers. Alternatively, chiral chromatography using a chiral stationary phase (CSP) can be employed for direct separation.

Visualization

Stereoisomers of 2,4-Dichloropentane

2,4-Dichloropentane also contains two chiral centers (C2 and C4). Due to the symmetry of the molecule, it exists as a pair of enantiomers and a meso compound.

Data Presentation

| Stereoisomer Configuration | Type | Boiling Point (°C) | Specific Rotation ([α]D) |

| (2R, 4R) | Enantiomer | Data not available | Data not available |

| (2S, 4S) | Enantiomer | Data not available | Data not available |

| (2R, 4S) | Meso | Data not available | 0° (optically inactive) |

Experimental Protocols

General Synthesis:

The synthesis of 2,4-dichloropentane can be achieved by the free-radical chlorination of pentane. However, this method lacks selectivity and produces a complex mixture of monochlorinated and dichlorinated isomers. A more targeted synthesis might involve the hydrochlorination of pent-1-en-4-ol followed by substitution of the hydroxyl group with chlorine.

Separation of Stereoisomers:

The separation strategies for 2,4-dichloropentane stereoisomers are analogous to those for 2,3-dichloropentane:

-

Diastereomer Separation: The meso (2R, 4S) isomer can be separated from the racemic mixture of the (2R, 4R) and (2S, 4S) enantiomers by techniques that exploit differences in physical properties, such as fractional distillation or achiral chromatography.

-

Enantiomer Resolution: The enantiomeric pair can be resolved using chiral chromatography or by forming diastereomeric derivatives with a chiral resolving agent.

Visualization

Stereoisomers of 1,2-Dichloropentane

1,2-Dichloropentane has one chiral center at C2, and therefore exists as a pair of enantiomers.

Data Presentation

| Stereoisomer Configuration | Type | Boiling Point (°C) | Specific Rotation ([α]D) |

| (R)-1,2-Dichloropentane | Enantiomer | Data not available | Data not available |

| (S)-1,2-Dichloropentane | Enantiomer | Data not available | Data not available |

Experimental Protocols

General Synthesis:

Similar to 2,3-dichloropentane, 1,2-dichloropentane can be synthesized by the chlorination of pent-1-ene in an inert solvent.

Separation of Enantiomers:

As enantiomers have identical physical properties in an achiral environment, their separation requires chiral methods. Chiral HPLC is a common technique for the analytical and preparative separation of such enantiomers.

Visualization

Stereoisomers of 1,3-Dichloropentane

1,3-Dichloropentane possesses two chiral centers at C1 and C3. This leads to the existence of four stereoisomers, comprising two pairs of enantiomers.

Data Presentation

| Stereoisomer Configuration | Type | Boiling Point (°C) | Specific Rotation ([α]D) |

| (1R, 3R) | Enantiomer | Data not available | Data not available |

| (1S, 3S) | Enantiomer | Data not available | Data not available |

| (1R, 3S) | Enantiomer | Data not available | Data not available |

| (1S, 3R) | Enantiomer | Data not available | Data not available |

Experimental Protocols

General Synthesis:

Synthesis of 1,3-dichloropentane can be challenging to achieve with high selectivity. Potential routes could involve the ring-opening of a substituted cyclopropane (B1198618) or multi-step synthetic pathways from a suitable precursor.

Separation of Stereoisomers:

The two pairs of enantiomers are diastereomeric to each other. Therefore, the (1R, 3R)/(1S, 3S) pair can be separated from the (1R, 3S)/(1S, 3R) pair using conventional techniques like fractional distillation or achiral chromatography. The resolution of each enantiomeric pair would then require chiral separation methods.

Visualization

Stereoisomers of 1,4-Dichloropentane

1,4-Dichloropentane has a single chiral center at C4 and therefore exists as a pair of enantiomers.

Data Presentation

| Stereoisomer Configuration | Type | Boiling Point (°C) | Density (g/cm³) |

| (R)-1,4-Dichloropentane | Enantiomer | 172[4] | 1.0739 @ 20°C[4] |

| (S)-1,4-Dichloropentane | Enantiomer | 172[4] | 1.0739 @ 20°C[4] |

Experimental Protocols

General Synthesis:

1,4-Dichloropentane can be prepared from 5-chloro-2-pentanone (B45304) via reduction of the ketone to an alcohol, followed by substitution of the hydroxyl group with a second chlorine atom.

Separation of Enantiomers:

The enantiomers of 1,4-dichloropentane can be separated by chiral chromatography.

Visualization

Achiral Dichloropentane Isomers

For completeness, the constitutional isomers of dichloropentane that do not exhibit stereoisomerism are listed below. These molecules are achiral due to the absence of a chiral center or the presence of a plane of symmetry.

Data Presentation

| Isomer | Boiling Point (°C) |

| 1,1-Dichloropentane | 153-155 |

| 2,2-Dichloropentane | 137-138 |

| 3,3-Dichloropentane | 150-152 |

| 1,5-Dichloropentane | 177-179 |

Note: Boiling points are approximate and can vary with pressure.

Conclusion

The dichloropentanes provide a rich landscape for the study of stereoisomerism. The presence of one or two chiral centers, as well as molecular symmetry, gives rise to a variety of stereoisomeric forms, including enantiomers, diastereomers, and meso compounds. While general synthetic and separation strategies are well-established, specific quantitative data and detailed experimental protocols for each individual stereoisomer are not always readily available in the literature. This guide serves as a foundational reference for researchers and professionals in the fields of chemistry and drug development, highlighting the key stereochemical features of dichloropentanes and providing a framework for their synthesis and separation. Further experimental investigation is warranted to fully characterize the physicochemical properties of each of these stereoisomers.

References

Conformational Analysis of Dichloropentanes: An In-depth Technical Guide

A Comprehensive Examination of Rotational Isomerism and Stereochemical Influence in Dichlorinated Pentane (B18724) Isomers for Researchers and Drug Development Professionals

The conformational landscape of dichloropentanes, a class of halogenated hydrocarbons, presents a rich area of study with significant implications for understanding molecular interactions, reactivity, and physicochemical properties. This technical guide provides a detailed exploration of the conformational preferences of the various dichloropentane (B13834815) isomers, integrating experimental data and computational chemistry findings. A thorough understanding of these conformational dynamics is crucial for applications in medicinal chemistry, materials science, and synthetic chemistry, where molecular shape and electrostatic potential are paramount.

Introduction to Conformational Isomerism in Dichloropentanes

Conformational isomers, or conformers, are stereoisomers that can be interconverted by rotation about single bonds. In dichloropentanes, the rotation around carbon-carbon bonds gives rise to a variety of spatial arrangements of the chlorine atoms and the alkyl chain. The relative stability of these conformers is governed by a delicate balance of steric hindrance, electrostatic interactions (dipole-dipole interactions), and hyperconjugation effects.

The position of the two chlorine atoms on the pentane backbone defines the constitutional isomer, each with its unique set of possible conformations. Furthermore, the presence of chiral centers in several isomers, such as 1,2-, 1,3-, 1,4-, 2,3-, and 2,4-dichloropentane, introduces the additional complexity of diastereomers (e.g., meso and dl pairs, or erythro and threo isomers), each exhibiting distinct conformational preferences.

Stereoisomers of Dichloropentanes

The constitutional isomers of dichloropentane can be categorized based on the location of the chlorine atoms. Several of these isomers possess one or two chiral centers, leading to the existence of enantiomers and diastereomers.

Table 1: Stereoisomerism in Dichloropentane Isomers

| Isomer | Number of Chiral Centers | Stereoisomers |

| 1,2-Dichloropentane (B160153) | 2 | Enantiomeric pairs (erythro and threo) |

| 1,3-Dichloropentane | 2 | Enantiomeric pairs (four stereoisomers) |

| 1,4-Dichloropentane | 1 | Enantiomeric pair |

| 1,5-Dichloropentane | 0 | Achiral |

| 2,3-Dichloropentane | 2 | Enantiomeric pairs (erythro and threo) |

| 2,4-Dichloropentane | 2 | One meso compound and one enantiomeric pair (dl)[1] |

| 3,3-Dichloropentane (B14706301) | 0 | Achiral |

Conformational Analysis of Dichloropentane Isomers

The conformational analysis of each dichloropentane isomer involves identifying the stable staggered conformations and evaluating their relative energies. The notation for conformers often uses terms like anti (A) and gauche (G) to describe the dihedral angles between the two C-Cl bonds or a C-Cl bond and a C-C bond. For longer chains, a sequence of these terms is used to describe the conformation along the carbon backbone (e.g., TT, TG, GG).

1,2-Dichloropentane

As a vicinal dichloride, the conformational analysis of the C1-C2 bond in 1,2-dichloropentane is analogous to that of 1,2-dichloroethane. The two primary conformers are the anti conformer, where the two chlorine atoms are positioned with a 180° dihedral angle, and the gauche conformer, with a dihedral angle of approximately 60°. Due to steric repulsion between the chlorine atom and the propyl group, the relative energies of the conformers will differ from those of 1,2-dichloroethane.

1,3-Dichloropentane

Rotation around the C2-C3 bond is critical for the overall shape of 1,3-dichloropentane. The relative orientation of the two C-Cl bonds can be described as anti or gauche. The presence of two chiral centers leads to four stereoisomers, each with its own set of conformational preferences.

1,4-Dichloropentane

With a chlorine atom at a terminal and a secondary carbon, the conformational landscape is determined by rotations around the C2-C3 and C3-C4 bonds. The key interaction is the 1,4-relationship between the chlorine atom and the methyl group.

1,5-Dichloropentane

In this isomer, the two chlorine atoms are at the ends of the pentane chain. The molecule has considerable flexibility, and the most stable conformations will seek to minimize steric interactions between the terminal chloromethyl groups. The fully extended, all-anti conformation is expected to be of low energy.

2,3-Dichloropentane

This isomer has two chiral centers, leading to erythro and threo diastereomers. The conformational analysis focuses on the rotation around the C2-C3 bond. The relative stability of the gauche and anti conformers is influenced by the stereochemistry at the chiral centers, leading to different energy profiles for the diastereomers.

2,4-Dichloropentane

This isomer is a well-studied example and serves as a model for polyvinyl chloride (PVC). It exists as a meso compound and a pair of enantiomers (dl- or racemic form).[1]

-

dl-Isomer (racemic): For the racemic pair, the most stable conformations are found to be the all-trans (TT) and a double gauche (GG) form.[1]

-

meso-Isomer: The meso form predominantly exists in a trans-gauche (TG) conformation.[1]

Table 2: Predominant Conformers of 2,4-Dichloropentane Stereoisomers [1]

| Stereoisomer | Predominant Conformer(s) |

| dl-2,4-Dichloropentane | TT (trans-trans), GG (gauche-gauche) |

| meso-2,4-Dichloropentane | TG (trans-gauche) |

3,3-Dichloropentane